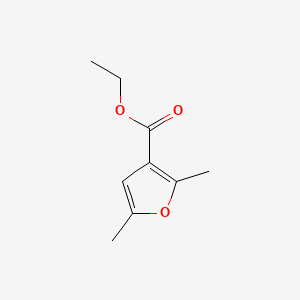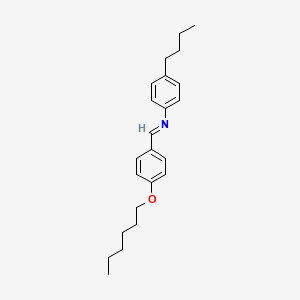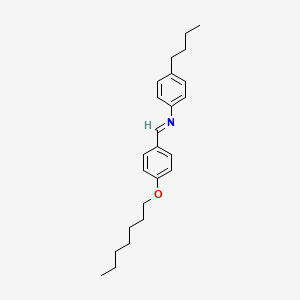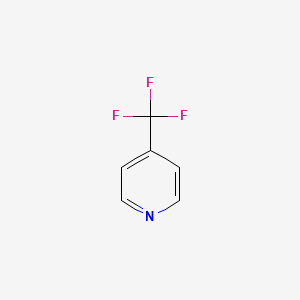
4-(Trifluorometil)piridina
Descripción general
Descripción
4-(Trifluoromethyl)pyridine is a fluorinated pyridine derivative that has gained significant attention due to its utility in various chemical syntheses and applications in materials science. The presence of the trifluoromethyl group on the pyridine ring influences its electronic properties and reactivity, making it a valuable building block in organic chemistry.
Synthesis Analysis
The synthesis of 4-(trifluoromethyl)pyridine derivatives has been explored through various methods. One approach involves the Brønsted base-catalyzed Pechmann-type reaction, which allows for the formation of 4-trifluoromethyl 2-pyrones and pyridones using ethyl 4,4,4-trifluoroacetoacetate and cyclic 1,3-diones . Another strategy includes the tandem C-F bond cleavage protocol to synthesize poly-substituted 3-H, 3-F, or 3-trifluoromethyl pyridines, which is a noble metal-free method yielding high product yields . Additionally, the synthesis of complex macrocyclic systems containing pyridine sub-units has been achieved using perfluoro-4-isopropylpyridine as a building block .
Molecular Structure Analysis
The molecular structure of 4-(trifluoromethyl)pyridine derivatives has been elucidated through X-ray crystallography. For instance, the crystal structure of 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene reveals an extended molecule with C2 symmetry and non-planar (het)aryl rings . The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have also been performed, providing insights into their lowest-energy conformations .
Chemical Reactions Analysis
4-(Trifluoromethyl)pyridine derivatives exhibit reactivity in various chemical reactions. For example, 4-trifluoromethyl-1,3-oxazin-6-ones have been shown to undergo Diels-Alder cycloadditions with electron-poor dienophiles, leading to the formation of new 2-trifluoromethyl pyridines with excellent regioselectivity . The reactivity of these compounds can be further exploited to achieve functionalized pyridines.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(trifluoromethyl)pyridine derivatives are influenced by the trifluoromethyl group. These compounds often exhibit high thermal stability and good solubility in organic solvents. For instance, fluorinated copoly(pyridine ether imide)s derived from 4-(trifluoromethyl)pyridine show high glass transition temperatures, excellent mechanical properties, low dielectric constants, and high optical transparency . The hypervalent complexes formed between trifluorosilanes and pyridine derivatives demonstrate the potential for intermolecular Si...N interactions, which could be utilized in supramolecular chemistry .
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
4-(Trifluorometil)piridina (TFMP) y sus derivados son ingredientes estructurales clave en ingredientes agroquímicos activos . El principal uso de los derivados de TFMP es en la protección de los cultivos contra las plagas . Fluazifop-butilo fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Varios derivados de TFMP se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte TFMP han obtenido la aprobación para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
En la industria veterinaria, dos productos que contienen la parte TFMP han obtenido la aprobación para su comercialización .
Síntesis de Aminopiridinas
2-Fluoro-4-(trifluorometil)piridina actúa como reactivo en la preparación de aminopiridinas mediante reacciones de aminación .
Ligando Catalítico para la Preparación Regioselectiva de Tetrametilbifenilos
2-Fluoro-4-(trifluorometil)piridina se utiliza como ligando catalítico para la preparación regioselectiva de tetrametilbifenilos mediante acoplamiento oxidativo aeróbico de xileno catalizado por paladio .
Preparación de (Trifluorometil)piridillitios
This compound se puede utilizar en la preparación de (trifluorometil)piridillitios, mediante reacción de metalación .
Síntesis de Marcos Metal-Orgánicos (MOFs)
This compound se puede utilizar en la síntesis de marcos metal-orgánicos (MOFs) .
Síntesis de Sales de Metioduro
This compound se puede utilizar en la síntesis de sales de metioduro .
Cada una de estas aplicaciones aprovecha las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina . A medida que el número de aplicaciones para estos compuestos sigue creciendo, el desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante .
Safety and Hazards
4-(Trifluoromethyl)pyridine is classified as Eye Irritant 2, Flammable Liquid 2, Skin Irritant 2, and STOT SE 3 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and keep containers tightly closed in a dry, cool and well-ventilated place .
Direcciones Futuras
The demand for 4-(Trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years due to their applications in the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Mecanismo De Acción
Target of Action
4-(Trifluoromethyl)pyridine is a pyridine derivative It’s known that the compound can affect the respiratory system .
Mode of Action
It’s known to be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . It’s also used in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .
Biochemical Pathways
It’s known that the compound is used in the synthesis of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Pharmacokinetics
The compound has a boiling point of 110 °c (lit) and a density of 127 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Result of Action
It’s known that the compound and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Action Environment
It’s also known that the compound is flammable , which may influence its stability and efficacy in certain environments.
Análisis Bioquímico
Biochemical Properties
4-(Trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design . It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. These interactions often result in the formation of reactive intermediates that can further react with biomolecules, influencing the overall biochemical pathways .
Cellular Effects
The effects of 4-(Trifluoromethyl)pyridine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and transcription factors, leading to altered gene expression profiles . Additionally, 4-(Trifluoromethyl)pyridine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, 4-(Trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic stability and reducing toxicity . At higher doses, 4-(Trifluoromethyl)pyridine can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These effects are often dose-dependent, with higher doses leading to more severe outcomes. Threshold effects have also been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
4-(Trifluoromethyl)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 4-(Trifluoromethyl)pyridine can influence its biological activity and toxicity. For instance, the formation of reactive intermediates during metabolism can lead to covalent binding with cellular macromolecules, resulting in potential toxic effects . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)pyridine within cells and tissues are influenced by its physicochemical properties . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, 4-(Trifluoromethyl)pyridine can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)pyridine is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 4-(Trifluoromethyl)pyridine within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, targeting to the nucleus can allow the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Propiedades
IUPAC Name |
4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYVNMXPYWIJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191398 | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3796-24-5 | |
| Record name | 4-(Trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-trifluoromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Trifluoromethyl)pyridine exert its effects in biological systems?
A1: While 4-(Trifluoromethyl)pyridine itself might not have direct biological targets, research primarily utilizes it as a building block for more complex molecules. For instance, it serves as a key component in developing Glycine Transporter 1 (GlyT1) inhibitors. [, ] These inhibitors work by binding to GlyT1, a protein responsible for transporting the neurotransmitter glycine. By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine in the brain, potentially leading to therapeutic effects in conditions like schizophrenia. [, ]
Q2: What is the molecular formula, weight, and spectroscopic data of 4-(Trifluoromethyl)pyridine?
A2: * Molecular Formula: C6H4F3N * Molecular Weight: 147.10 g/mol* Spectroscopic Data: Spectroscopic studies, including FT-IR, FT-Raman, 1H NMR, and 13C NMR, have been conducted to characterize the vibrational frequencies and chemical shifts of 4-(Trifluoromethyl)pyridine. These data provide valuable insights into its molecular structure and properties. [, ]
Q3: What is the solubility of 4-(Trifluoromethyl)pyridine in common solvents?
A3: 4-(Trifluoromethyl)pyridine exhibits solubility in a wide range of organic solvents. [] This property makes it a versatile building block for synthesizing various derivatives and facilitating diverse chemical reactions.
Q4: Are there any known catalytic applications of 4-(Trifluoromethyl)pyridine or its derivatives?
A4: Currently, the research primarily focuses on utilizing 4-(Trifluoromethyl)pyridine as a building block for synthesizing biologically active compounds, including GlyT1 inhibitors, rather than exploring its catalytic properties. [, ]
Q5: How has computational chemistry been used in research related to 4-(Trifluoromethyl)pyridine?
A5: Researchers have employed computational techniques like Density Functional Theory (DFT) to study the molecular structure, vibrational frequencies, and Non-Linear Optical (NLO) behavior of 4-(Trifluoromethyl)pyridine. [, ] DFT calculations offer insights into its electronic structure and properties, aiding in the design and optimization of new derivatives with desired characteristics.
Q6: How do structural modifications of 4-(Trifluoromethyl)pyridine affect the activity and potency of its derivatives?
A6: Research on GlyT1 inhibitors demonstrates the profound impact of structural modifications on biological activity. For example, introducing heteroaromatic rings to the core structure of 4-(Trifluoromethyl)pyridine derivatives led to a significant enhancement in GlyT1 inhibitory activity. [] Further optimization, including the addition of specific substituents, resulted in the discovery of potent inhibitors with nanomolar IC50 values. [, ] This highlights the importance of SAR studies in optimizing the desired biological activity of 4-(Trifluoromethyl)pyridine-based compounds.
Q7: What are the known stability characteristics of 4-(Trifluoromethyl)pyridine and its derivatives?
A7: While specific stability data for 4-(Trifluoromethyl)pyridine might be limited, research emphasizes the importance of incorporating strategies to enhance the stability, solubility, and bioavailability of its derivatives, particularly in the context of drug development. [, ] Formulation approaches aim to protect these compounds from degradation, improve their pharmacokinetic profiles, and ultimately enhance their therapeutic potential.
Q8: What SHE (Safety, Health, and Environment) considerations are associated with 4-(Trifluoromethyl)pyridine and its derivatives?
A8: As with any chemical, handling 4-(Trifluoromethyl)pyridine and its derivatives requires adherence to safety guidelines. It is essential to consider potential hazards, implement appropriate control measures, and promote responsible practices to ensure the well-being of researchers and minimize environmental impact. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



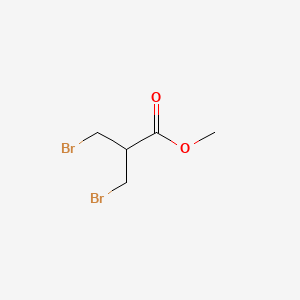
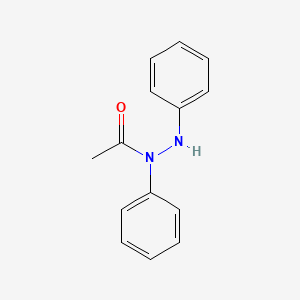
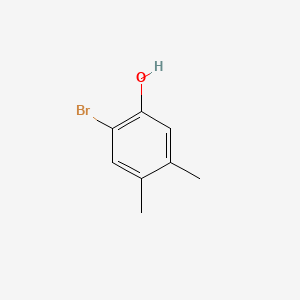

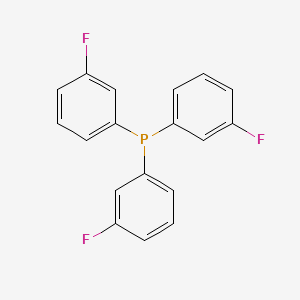
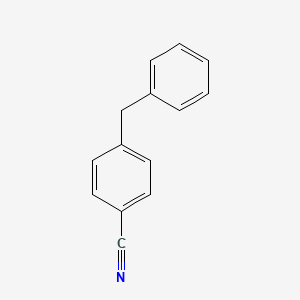
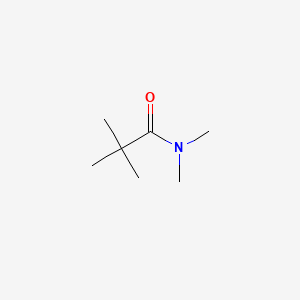

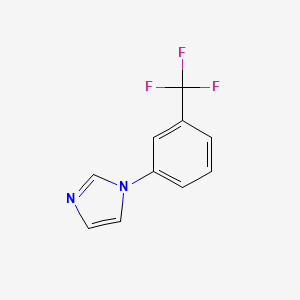
![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
